molecular formula C13H14N2O5 B2743652 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1322604-66-9

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B2743652
CAS No.: 1322604-66-9
M. Wt: 278.264
InChI Key: DKHNYMMNIPFOIV-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a complex organic compound characterized by a quinazolinone skeleton. This structure is central to various biologically active molecules. Known for its potential in medicinal chemistry, this compound's chemical properties make it a subject of considerable interest in several research fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Typically, synthetic routes begin with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

  • Reactions: The synthesis involves carboxylation reactions where the quinazolinone framework undergoes acetic acid substitution at the 3rd position. Key reaction conditions include:

    • Solvent: often dimethylformamide (DMF) or dichloromethane (DCM)

    • Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide

    • Temperature: Generally, moderate heating around 60-80°C

Industrial Production Methods: Industrial-scale production requires optimizing yield and purity. Commonly, the process is scaled using continuous flow chemistry to control reaction parameters efficiently.

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions forming quinazolinone derivatives.

  • Reduction: Can be reduced to quinazoline, though conditions are stringent.

  • Substitution: Exhibits nucleophilic substitution reactions at the acetic acid moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Solvents: Polar solvents like ethanol, water, or acetonitrile

Major Products: Reactions often yield derivatives with modifications on the quinazolinone core, valuable in developing pharmaceuticals.

Scientific Research Applications

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has diverse applications:

  • Chemistry: Serves as a building block in organic synthesis.

  • Biology: Investigated for its role as an enzyme inhibitor, affecting pathways involving quinazoline derivatives.

  • Medicine: Potential therapeutic agent, particularly in anti-cancer and anti-inflammatory drugs.

  • Industry: Used in the synthesis of polymers and advanced materials due to its chemical stability.

Mechanism of Action

The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stands out due to its enhanced stability and diverse reactivity. Similar compounds include:

  • Quinazolin-4(3H)-one

  • 6,7-Dimethoxyquinazoline

Each compound has unique properties and applications, but the acetic acid substitution in this compound adds a dimension of versatility.

Hope this stirs up more curiosity! What's your take on it?

Properties

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNYMMNIPFOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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